molecular formula C13H14O B11909592 6-Methoxy-1,2-dimethylnaphthalene

6-Methoxy-1,2-dimethylnaphthalene

Cat. No.: B11909592
M. Wt: 186.25 g/mol
InChI Key: CTZCRDQJJRTRKH-UHFFFAOYSA-N
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Description

6-Methoxy-1,2-dimethylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and two methyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2-dimethylnaphthalene can be achieved through several methods. One common approach involves the methylation of 2-methoxynaphthalene. The process typically includes the following steps:

    Methylation Reaction: 2-Methoxynaphthalene is subjected to methylation using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

    Purification: The reaction mixture is then purified using column chromatography to isolate the desired product, this compound.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of metal-impregnated catalysts to enhance the methylation process. For example, the methylation of 2-methylnaphthalene over mesoporous Cu/MCM-41 and Zr/MCM-41 zeolite catalysts has been investigated for the selective synthesis of dimethylnaphthalene isomers .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1,2-dimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted naphthalenes

Scientific Research Applications

6-Methoxy-1,2-dimethylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2-dimethylnaphthalene and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of bacterial enzymes, disrupting essential metabolic pathways . The methoxy and methyl groups on the naphthalene ring play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 1-Isopropyl-6-methoxy-3-methylnaphthalene
  • 1-Isopropyl-6-methoxy-3,7-dimethylnaphthalene
  • 2-Methoxynaphthalene

Comparison: 6-Methoxy-1,2-dimethylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-methoxynaphthalene, the additional methyl groups enhance its hydrophobicity and potentially its biological activity. The presence of the methoxy group at the 6-position also influences its reactivity in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

6-methoxy-1,2-dimethylnaphthalene

InChI

InChI=1S/C13H14O/c1-9-4-5-11-8-12(14-3)6-7-13(11)10(9)2/h4-8H,1-3H3

InChI Key

CTZCRDQJJRTRKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C=C2)OC)C

Origin of Product

United States

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